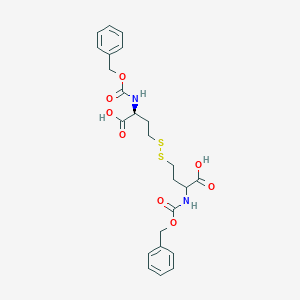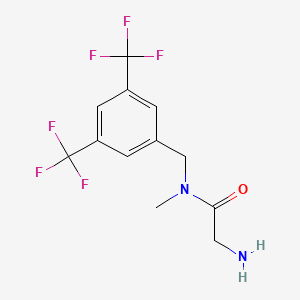
2-Amino-N-(3,5-bis(trifluoromethyl)benzyl)-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-N-(3,5-bis(trifluoromethyl)benzyl)-N-methylacetamide is a synthetic organic compound characterized by the presence of trifluoromethyl groups attached to a benzyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-(3,5-bis(trifluoromethyl)benzyl)-N-methylacetamide typically involves the reaction of 3,5-bis(trifluoromethyl)benzylamine with N-methylacetamide under specific conditions. One common method includes:
Starting Materials: 3,5-bis(trifluoromethyl)benzylamine and N-methylacetamide.
Reaction Conditions: The reaction is often carried out in the presence of a suitable solvent such as methanol or ethanol, and a catalyst like palladium on carbon.
Procedure: The mixture is stirred at room temperature or slightly elevated temperatures under an inert atmosphere to prevent oxidation. The reaction typically proceeds over several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity. The use of automated systems and advanced purification techniques like chromatography can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-(3,5-bis(trifluoromethyl)benzyl)-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding amides or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups like halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
Oxidation: Amides, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
2-Amino-N-(3,5-bis(trifluoromethyl)benzyl)-N-methylacetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials with specific properties.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Amino-N-(3,5-bis(trifluoromethyl)benzyl)-N-methylacetamide involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-(trifluoromethyl)benzoic acid
- 3-(Aminomethyl)-5-(trifluoromethyl)aniline
- 2-Ethyl-5-(trifluoromethyl)benzenamine
Uniqueness
2-Amino-N-(3,5-bis(trifluoromethyl)benzyl)-N-methylacetamide stands out due to the presence of two trifluoromethyl groups, which significantly influence its chemical and physical properties. These groups enhance the compound’s stability, lipophilicity, and ability to participate in various chemical reactions, making it a versatile and valuable compound in research and industrial applications.
Properties
Molecular Formula |
C12H12F6N2O |
|---|---|
Molecular Weight |
314.23 g/mol |
IUPAC Name |
2-amino-N-[[3,5-bis(trifluoromethyl)phenyl]methyl]-N-methylacetamide |
InChI |
InChI=1S/C12H12F6N2O/c1-20(10(21)5-19)6-7-2-8(11(13,14)15)4-9(3-7)12(16,17)18/h2-4H,5-6,19H2,1H3 |
InChI Key |
KOFXBTGHKXIGKP-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)C(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



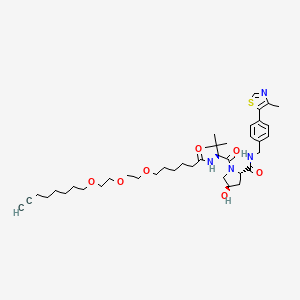


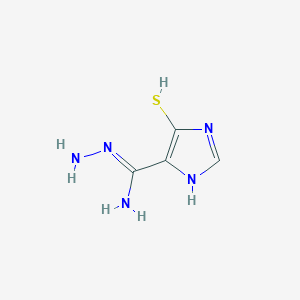

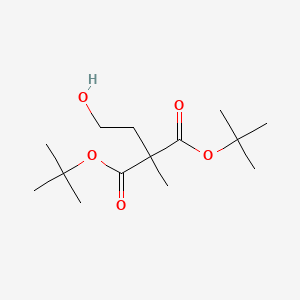
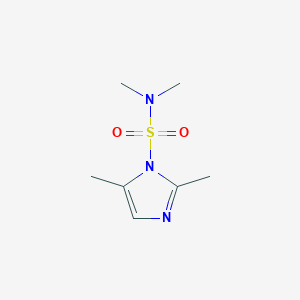
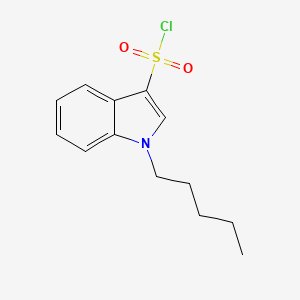


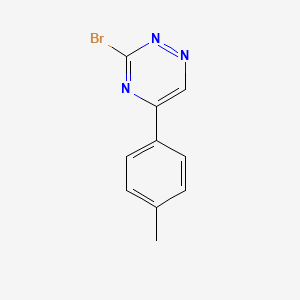
![2-Amino-1H-benzo[d]imidazole-5-carbaldehyde](/img/structure/B12833464.png)
